
Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cationul fenotiazinic, also known as phenothiazine cation, is a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is notable for its vibrant color and its ability to form stable radical cations, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cationul fenotiazinic typically involves the oxidation of phenothiazine. One common method is the use of strong oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (Ce(NH4)2(NO3)6) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and the presence of a stabilizing agent to prevent the degradation of the cation .
Industrial Production Methods
Industrial production of cationul fenotiazinic involves large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the stability and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cationul fenotiazinic undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more stable radical cations.
Reduction: Reduction reactions can revert the cation back to its neutral phenothiazine form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
Cationul fenotiazinic has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cationul fenotiazinic involves its ability to form stable radical cations. These cations can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved often include redox reactions and the modulation of oxidative stress within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, which is neutral and less reactive compared to its cationic form.
Thioxanthene: A structurally similar compound with a sulfur atom replacing the nitrogen in the central ring.
Acridine: Another tricyclic compound with similar applications but different chemical properties.
Uniqueness
Cationul fenotiazinic is unique due to its ability to form stable radical cations, which makes it particularly useful in redox chemistry and as a research tool in various scientific fields .
Propriétés
Numéro CAS |
102432-82-6 |
|---|---|
Formule moléculaire |
C16H21NO6S5 |
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;hydrogen sulfite |
InChI |
InChI=1S/C16H19NS3.2H2O3S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-4(2)3/h5-10,17H,1-4H3;2*(H2,1,2,3)/q+2;;/p-2 |
Clé InChI |
CWRXCNTUAZACQN-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)[O-].OS(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



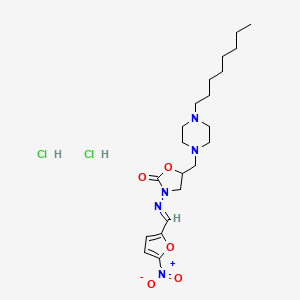
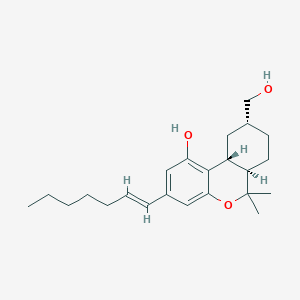
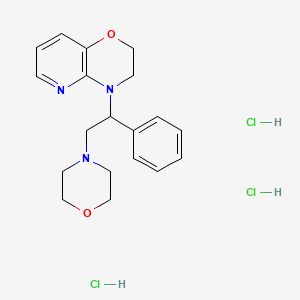
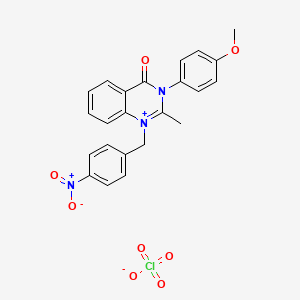
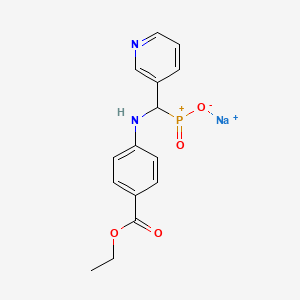
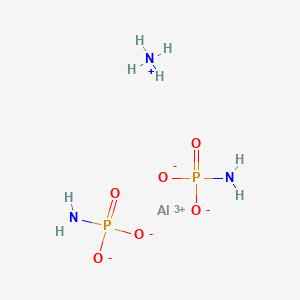
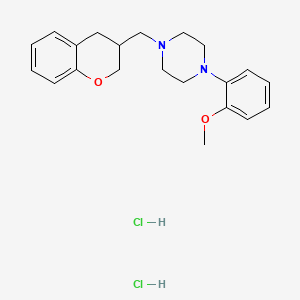
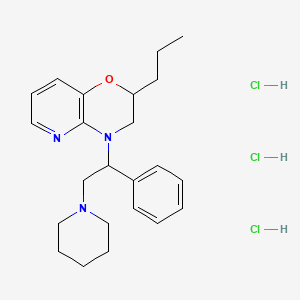
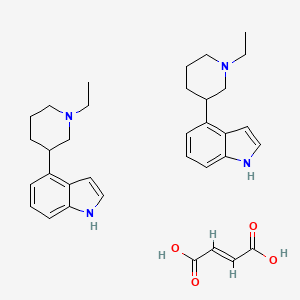
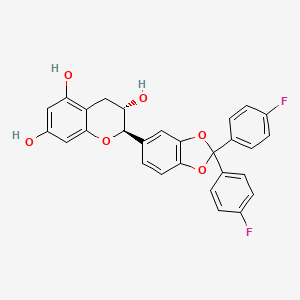

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

